molecular formula C7H3F3O B078862 2,6-Difluorobenzoyl fluoride CAS No. 13656-41-2

2,6-Difluorobenzoyl fluoride

Cat. No.: B078862
CAS No.: 13656-41-2
M. Wt: 160.09 g/mol
InChI Key: VCOZBIRNAKCGEP-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoyl fluoride is a highly versatile and reactive aryl fluoride derivative prized in advanced chemical synthesis. Its primary research value lies in its dual functionality: the acyl fluoride group serves as a potent electrophile for acylation reactions, introducing the 2,6-difluorobenzoyl moiety, while the fluorine atoms on the aromatic ring act as both steric and electronic modifiers, influencing the molecule's conformation and reactivity. This compound is a critical building block in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the difluoro-aromatic core enhances metabolic stability and modulates binding affinity. Furthermore, it finds significant application in materials science for the synthesis of monomers for high-performance polymers, such as polyarylates and polyamides, and in agrochemical research for creating novel herbicides and pesticides. Its mechanism of action as a reagent involves nucleophilic attack on the carbonyl carbon of the acyl fluoride group by amines, alcohols, or other nucleophiles, facilitating efficient amide or ester bond formation under mild conditions. The ortho-fluorine atoms sterically shield the carbonyl, enhancing its selectivity in certain transformations. This reagent is intended For Research Use Only and is an indispensable tool for medicinal chemists and material scientists exploring structure-activity relationships and developing next-generation functional molecules.

Properties

CAS No.

13656-41-2

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

IUPAC Name

2,6-difluorobenzoyl fluoride

InChI

InChI=1S/C7H3F3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H

InChI Key

VCOZBIRNAKCGEP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)F)F

Synonyms

Benzoyl fluoride, 2,6-difluoro- (8CI,9CI)

Origin of Product

United States

Synthetic Methodologies for 2,6 Difluorobenzoyl Fluoride

Direct Fluorination Strategies

Direct fluorination methods provide a straightforward route to 2,6-difluorobenzoyl fluoride (B91410) by introducing the fluorine atom in the final or penultimate step of the synthesis. These strategies often involve the conversion of a more readily available benzoyl derivative.

Conversion from 2,6-Difluorobenzoyl Chloride Precursors

A common and effective method for preparing 2,6-difluorobenzoyl fluoride is through the halogen exchange reaction of 2,6-difluorobenzoyl chloride. This nucleophilic substitution is typically achieved by treating the acyl chloride with a fluoride salt. Research has demonstrated that electron-withdrawing substituents on the aryl ring of acyl chlorides can accelerate the rate of fluorination. bohrium.com For instance, the reaction of 2,6-difluorobenzoyl chloride to yield this compound has been observed to proceed efficiently. bohrium.comnih.gov

In a specific example of this conversion, 2,6-difluorobenzoyl chloride was reacted with silver fluoride (AgF) in the presence of a rhodium catalyst in dichloromethane (B109758) (DCM) at 20°C. semanticscholar.org This reaction led to the formation of this compound with a high yield. semanticscholar.org The reaction time for this conversion was recorded to be 70 minutes. bohrium.comnih.govacs.orgworktribe.com

Table 1: Synthesis of this compound from 2,6-Difluorobenzoyl Chloride semanticscholar.org

PrecursorReagentCatalyst (5 mol%)SolventTemperature (°C)Time (min)Yield (%)
2,6-Difluorobenzoyl ChlorideAgF (1.5 eq.)[(η⁵,κ₂C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)RhCl]DCM2070>99 (¹⁹F NMR)

Deoxyfluorination of Carboxylic Acids

Deoxyfluorination of carboxylic acids presents an alternative pathway to acyl fluorides, directly converting the carboxylic acid moiety into an acyl fluoride. This transformation has seen significant advancements through the development of novel reagents and catalytic systems.

A notable advancement in acyl fluoride synthesis is the use of this compound itself as a fluorinating agent in a phosphine-catalyzed acyl-group exchange reaction. researchgate.netevitachem.comscispace.commolaid.commolaid.com This method allows for the direct conversion of various carboxylic acids into their corresponding acyl fluorides. researchgate.net The catalytic system typically employs tricyclohexylphosphine (B42057) (PCy₃) to facilitate the exchange. researchgate.netevitachem.com

The proposed mechanism involves the nucleophilic activation of this compound by PCy₃, which forms a phosphonium (B103445) carboxylate intermediate. evitachem.com Subsequently, the carboxylate from the substrate carboxylic acid displaces the fluoride ion, generating the new acyl fluoride and 2,6-difluorobenzoic acid as a byproduct. evitachem.com This approach is significant as it represents the first instance of an acyl fluoride being used as a deoxyfluorination reagent. researchgate.net For sterically hindered substrates like 2,6-dimethylbenzoic acid, this method has been shown to achieve an 85% yield in 2 hours at 80°C with 5 mol% of PCy₃. evitachem.com

Table 2: Phosphine-Catalyzed Acyl-Group Exchange with this compound evitachem.com

Carboxylic AcidCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
2,6-Dimethylbenzoic AcidPCy₃ (5)80285

The field of deoxyfluorination has been further enriched by the development of several novel reagents that facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions. bohrium.comorganic-chemistry.orgacs.org

One such reagent is 3,3-difluoro-1,2-diphenylcyclopropene (CpFluor) , a bench-stable, all-carbon-based fluorinating agent. acs.org CpFluor has been successfully employed for the deoxyfluorination of a wide range of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids under neutral conditions. acs.org The reaction can also be performed in a one-pot amidation process by generating the acyl fluoride in situ. acs.org

Pentafluoropyridine (PFP) has also emerged as a cost-effective and stable deoxyfluorinating reagent. nih.gov It allows for the formation of acyl fluorides from various carboxylic acids under mild reaction conditions and can be utilized in one-pot amide bond formation reactions. nih.gov

Another class of reagents, perfluoroalkyl ether carboxylates (PFECA salts) , have been utilized for the deoxyfluorination of carboxylic acids, as well as sulfonic and phosphinic acids. bohrium.com These reagents are noted for their low cost, simple operation, and high efficiency. bohrium.com

A method utilizing potassium fluoride (KF) in conjunction with highly electron-deficient fluoroarenes, such as tetrafluorophthalonitrile (B154472) (TFPN), provides another practical route to acyl fluorides from carboxylic acids with good to excellent yields. organic-chemistry.org

These novel reagents offer valuable alternatives to traditional, often hazardous, deoxyfluorinating agents, expanding the toolkit for the synthesis of acyl fluorides. acs.orgnih.gov

Catalytic Approaches in Acyl Fluoride Synthesis

Catalytic methods, particularly those involving transition metals, have become indispensable in modern organic synthesis, offering efficient and selective pathways to acyl fluorides.

Transition-Metal-Catalyzed Systems for Acyl Fluoride Formation

Transition-metal catalysis provides a powerful strategy for the formation of acyl fluorides. thieme-connect.comresearchgate.netscispace.com These systems often exhibit high efficiency and functional group tolerance. scispace.com

A notable example is the quantitative catalytic nucleophilic fluorination of acyl chlorides to acyl fluorides promoted by a cyclometallated rhodium complex, [(η⁵,κ₂C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)RhCl]. nih.govacs.org This catalyst can be prepared in high yields and is reusable. nih.govacs.org The reaction proceeds rapidly, and in the case of 2,6-difluorobenzoyl chloride, the conversion to this compound is complete in 70 minutes. nih.govacs.orgworktribe.com The reaction mechanism is postulated to involve a nucleophilic Rh-F bond. worktribe.com

Palladium-catalyzed reactions have also been explored for the synthesis of acyl fluorides. For instance, the decarbonylative coupling of fluoroalkyl acid fluorides with aryl organometallics has been demonstrated. nih.gov While this is a transformation of an acyl fluoride, the reverse reaction, the carbonylation of aryl halides, is a key method for acyl fluoride synthesis. thieme-connect.comresearchgate.net Grushin demonstrated the microscopic reverse, the reaction of a palladium-aryl-fluoride complex with carbon monoxide to form benzoyl fluoride. nih.gov

Table 3: Transition-Metal-Catalyzed Fluorination of Acyl Chlorides nih.govacs.org

SubstrateCatalyst (5 mol%)Fluoride Source (1.5 equiv)SolventTemperature (°C)Time (min)Yield (%)
Toluoyl Chloride[(η⁵,κ₂C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)RhCl]AgFDCM2017092 (isolated)
4-Nitrobenzoyl Chloride[(η⁵,κ₂C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)RhCl]AgFDCM2011094 (isolated)
2,6-Difluorobenzoyl Chloride[(η⁵,κ₂C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)RhCl]AgFDCM2070>99 (¹⁹F NMR)

Fluoride Ion-Catalyzed Synthesis of Acyl Fluorides

The synthesis of acyl fluorides, including this compound, can be achieved through methods catalyzed by fluoride ions. These methods often involve the conversion of carboxylic acids or their derivatives into the corresponding acyl fluorides. The fluoride ion acts as a nucleophilic catalyst or reagent, facilitating the substitution reaction.

One notable approach is the direct deoxyfluorination of carboxylic acids. This transformation can utilize inexpensive and safe fluoride sources like potassium fluoride (KF). researchgate.net In some systems, the efficacy of the fluoride ion is enhanced by the presence of a crown ether, such as 18-crown-6. The crown ether complexes the potassium cation, liberating a more "naked" and highly reactive fluoride anion. nih.gov This "naked" fluoride ion can then effectively participate in the nucleophilic substitution at the carbonyl carbon.

Another strategy involves a phosphine-catalyzed acyl-group exchange reaction. In this method, a catalytic system composed of a phosphine (B1218219), such as tricyclohexylphosphine (PCy3), and an aroyl fluoride like this compound itself can be used to convert other carboxylic acids into their corresponding acyl fluorides. This represents a novel approach where an acyl fluoride is utilized as a deoxyfluorination reagent in a catalytic cycle. researchgate.net

Mechanistic Insights into this compound Synthesis

The synthesis of this compound, particularly from its corresponding acyl chloride, has been a subject of mechanistic studies to understand the reaction pathways and identify key intermediates. One well-documented pathway is the nucleophilic fluorination of 2,6-difluorobenzoyl chloride.

In a rhodium-catalyzed system, the reaction is proposed to proceed through the formation of a rhodium-fluoride intermediate. This highly nucleophilic Rh-F species then transfers the fluoride to the electrophilic carbonyl carbon of the acyl chloride. acs.orgnih.gov The general mechanism involves the initial reaction of the rhodium precursor with a fluoride source (e.g., AgF) to generate the active Rh-F species. This is followed by the nucleophilic attack of the Rh-F bond on the acyl chloride, leading to the formation of the acyl fluoride and regeneration of the rhodium complex. nih.gov

Mechanistic studies on related acyl fluoride syntheses from carboxylic acids using deoxyfluorinating reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) suggest a pathway involving the formation of a thioic anhydride (B1165640) intermediate. The carboxylic acid first reacts with the reagent to form this anhydride and a fluoride ion. The released fluoride ion then attacks the carbonyl carbon of the anhydride, leading to the formation of the acyl fluoride. beilstein-journals.orgnih.gov

In fluoride ion-catalyzed reactions, such as the O-acylation of silyl (B83357) enol ethers with acyl fluorides, the initial step is the reaction of the fluoride ion with the silyl enol ether. This generates a potassium enolate complex and trimethylsilyl (B98337) fluoride (Me3SiF), the formation of which has been confirmed by 19F-NMR and 29Si-NMR spectroscopy. nih.gov

The kinetics of the synthesis of this compound from 2,6-difluorobenzoyl chloride have been investigated, particularly in rhodium-catalyzed nucleophilic fluorination reactions. These studies reveal that the electronic properties of the substituents on the benzoyl chloride ring significantly influence the reaction rate.

Acyl chlorides bearing electron-withdrawing substituents, such as the two fluorine atoms in 2,6-difluorobenzoyl chloride, exhibit faster reaction rates. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the fluoride ion. acs.org In a comparative study, the conversion of 2,6-difluorobenzoyl chloride to this compound was observed to be rapid, completing in 70 minutes under the specified reaction conditions. This is considerably faster than acyl chlorides with electron-donating groups. acs.org

The table below summarizes the reaction times for the rhodium-catalyzed fluorination of various substituted benzoyl chlorides, illustrating the kinetic effect of the substituents.

Substrate (Acyl Chloride)Reaction Time (minutes)Isolated Yield (%)
4-Nitrobenzoyl chloride11094
2,6-Difluorobenzoyl chloride70-
Toluoyl chloride17092
4-Methoxybenzoyl chloride620-

Data sourced from a study on nucleophilic fluorination catalyzed by a cyclometallated rhodium complex. acs.org The yield for this compound was not specified in the provided source.

While specific thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for the synthesis of this compound are not extensively reported in the searched literature, the rapid reaction rates for electron-deficient substrates suggest a thermodynamically favorable process with a relatively low activation energy barrier. acs.org For other fluoride-related chemical processes like adsorption, thermodynamic parameters are determined using methods like the Arrhenius equation to calculate activation energy and by analyzing the temperature dependence of the equilibrium constant to find enthalpy changes. nih.gov Similar methodologies could be applied to the synthesis of this compound to gain deeper thermodynamic insights.

Reactivity and Mechanistic Studies of this compound

The reactivity of this compound is dominated by two key features: the electrophilic carbonyl center and the robust carbon-fluorine bonds on the aromatic ring.

Electrophilic Reactivity of the Carbonyl Center

The electronic properties of the fluorine substituents on the aromatic ring play a crucial role in modulating the reactivity of the carbonyl group.

The presence of two fluorine atoms at the ortho positions of the benzoyl fluoride core significantly enhances the electrophilicity of the carbonyl carbon. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. libretexts.orgacs.org This effect pulls electron density away from the aromatic ring and, consequently, from the attached carbonyl carbon. libretexts.org The increased partial positive charge on the carbonyl carbon makes it a more potent electrophile, rendering it more susceptible to attack by nucleophiles. libretexts.orgnih.gov Studies on related α-halogenated ketones have shown that while simple electronegativity arguments would suggest fluorine to be the most activating substituent, other factors like orbital overlap and conformational preferences can introduce complexity. nih.gov However, for benzoyl halides, the inductive withdrawal by the ortho-fluorine atoms is a dominant factor, leading to faster reaction times in nucleophilic substitutions compared to less halogenated analogues. nih.gov For instance, the fluorination of 2,6-difluorobenzoyl chloride to its corresponding fluoride proceeds rapidly, demonstrating the heightened electrophilic nature of the carbonyl center. nih.gov

The enhanced electrophilicity of this compound makes it an effective acylating agent, readily reacting with various nucleophiles to form stable products.

This compound and its derivatives are extensively used in the synthesis of amides and esters, which are often key intermediates in the production of pharmaceuticals and agrochemicals. researchgate.net The reaction typically involves the nucleophilic attack of an amine or an alcohol on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the fluoride ion, yielding the corresponding amide or ester.

One notable application is the synthesis of 2,6-difluorobenzamide (B103285), which can be achieved by reacting this compound with ammonia. epo.org This amide is a precursor for potent insecticides. prepchem.comosti.gov Similarly, the reaction with various amines and alcohols can be performed, often under mild conditions, to produce a diverse range of acylated products. researchgate.netresearchgate.net One-pot procedures starting from the corresponding carboxylic acid have been developed, where the acid is first converted to the acyl fluoride in situ, and then reacted with an amine or alcohol without isolation of the intermediate. researchgate.netresearchgate.net

Table 1: Examples of Amide Formation from 2,6-Difluorobenzoyl Derivatives

PrecursorReagentProductReference
This compoundAmmonia2,6-Difluorobenzamide epo.org
2,6-Difluorobenzoyl isocyanate*Substituted Aniline (B41778)N-(2,6-difluorobenzoyl)-N'-[substituted]urea prepchem.comosti.gov

Note: 2,6-Difluorobenzoyl isocyanate is readily prepared from 2,6-difluorobenzamide. prepchem.com

Friedel-Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring, and it proceeds via an electrophilic aromatic substitution mechanism. chemistrysteps.comiitk.ac.insaskoer.ca The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl halide to generate a highly electrophilic acylium ion. chemistrysteps.comsaskoer.camdpi.com

While polyfluoroarenes generally exhibit reduced reactivity towards electrophiles, the activation of the acylating agent by a Lewis acid is often sufficient for the reaction to proceed. fluorine1.ru 2,6-Difluorobenzoyl chloride (a close relative of the fluoride) can act as an acylating agent in Friedel-Crafts reactions to introduce the 2,6-difluorobenzoyl moiety into activated aromatic compounds. The substitution of hydrogen atoms for fluorine in the benzoyl halide can influence the reactivity and selectivity of the acylation process. fluorine1.rusci-hub.se The strong electron-withdrawing nature of the fluorine atoms can impact the stability and electrophilicity of the intermediate acylium ion. mdpi.com

Nucleophilic Acylation Reactions

Carbon-Fluorine Bond Activation in Catalytic Transformations

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective cleavage a significant challenge in synthetic chemistry. researchgate.net However, recent advances have demonstrated that these robust bonds in acyl fluorides can be activated using transition-metal catalysts.

Transition-Metal-Catalyzed C-F Bond Cleavage for Cross-Coupling Reactions

Acyl fluorides, including this compound, have emerged as versatile building blocks in transition-metal catalysis. nih.govthieme-connect.com The cleavage of the acyl C-F bond allows for a variety of transformations, such as cross-coupling reactions. nih.govresearchgate.net Catalytic systems involving late transition metals like rhodium (Rh), iridium (Ir), nickel (Ni), and palladium (Pd) have been successfully employed for this purpose. nih.govthieme-connect.com

For example, rhodium(I) catalysts have been shown to cleave the C-F bond of acyl fluorides, enabling intramolecular carbofluorination of tethered alkenes. researchgate.netnih.gov Mechanistic studies suggest that the catalytic cycle involves the oxidative addition of the acyl C-F bond to the metal center. nih.gov This C-F bond activation opens up novel synthetic pathways, allowing acyl fluorides to serve not just as "RCO" sources, but also as decarbonylative "R" sources or even "F" sources in various coupling reactions. nih.govacs.org While many studies focus on the acyl C-F bond, the activation of the aromatic C-F bonds in a molecule like this compound presents a more complex challenge but offers pathways to novel fluorinated structures. nsf.govresearchgate.netconsensus.app Palladium-catalyzed systems have been developed for the cross-coupling of acyl fluorides with arenes via C-H bond activation, demonstrating the potential for constructing complex aromatic frameworks. thieme-connect.com

Decarbonylative Coupling Reactions as a "R" Source

A significant application of acyl fluorides is their participation in decarbonylative cross-coupling reactions. A transition-metal-free decarboxylative cross-coupling of acyl fluorides with potassium perfluorobenzoates has been reported to produce unsymmetrical diaryl ketones. nih.gov This method is noted for its environmental friendliness and tolerance of various functional groups. nih.gov

Furthermore, a dual palladium and cobalt catalytic system has been developed for the decarbonylative reductive cross-coupling of aroyl fluorides with aryl bromides, leading to the formation of biaryls. rsc.org This reaction proceeds through the cleavage of the C(acyl)-F bond and subsequent C-C bond formation. researchgate.net

Role as a Fluorination Agent

Utility in Acyl-Group Exchange Reactions

A key application of this compound is its role as a deoxyfluorination reagent in phosphine-catalyzed acyl-group exchange reactions. researchgate.netresearchgate.netresearchgate.netevitachem.commolaid.com In this process, various carboxylic acids can be converted into their corresponding acyl fluorides. researchgate.netresearchgate.net The reaction is catalyzed by tricyclohexylphosphine (PCy3) and utilizes this compound as the fluorine donor. researchgate.netresearchgate.netevitachem.com This method is significant as it represents the first instance of an acyl fluoride being used as a deoxyfluorination reagent. researchgate.netresearchgate.netresearchgate.net

The proposed mechanism involves the nucleophilic attack of the phosphine on this compound, followed by an acyl transfer with the carboxylic acid to generate the new acyl fluoride. evitachem.com

Table 2: Phosphine-Catalyzed Acyl-Group Exchange using this compound

Carboxylic Acid Catalyst Fluorinating Agent Product Reference
Various Carboxylic Acids Tricyclohexylphosphine (PCy3) This compound Corresponding Acyl Fluoride researchgate.netresearchgate.net

Application in Catalytic Transfer Fluorination Protocols

This compound has been utilized as a deoxyfluorination reagent in phosphine-catalyzed acyl-group exchange reactions. researchgate.net This method allows for the direct synthesis of a variety of acyl fluorides from carboxylic acids. The catalytic system typically employs a phosphine, such as tricyclohexylphosphine (PCy3), in conjunction with this compound. researchgate.net This represents a significant application of an acyl fluoride as a reagent for deoxyfluorination. researchgate.net

In a specific protocol, the catalytic system comprising Pd(OAc)2/PCy3 has been optimized for the transformation of (hetero)aroyl and alkenylated acyl fluorides. thieme-connect.com This process involves the activation of the C–F bond of the acyl fluoride by palladium, which is then followed by the activation of an ortho C–H bond and a CO rearrangement, ultimately leading to the formation of various polycyclic ketones in good yields. thieme-connect.com

A rhodium-based catalytic system has also been developed for the efficient fluorination of a range of acyl chlorides to their corresponding acyl fluorides. nih.govacs.org In this protocol, a cyclometallated rhodium complex, in conjunction with a silver fluoride (AgF) source, facilitates the nucleophilic fluorination. nih.govacs.org The reaction proceeds under mild conditions and has been shown to be effective for substrates with electron-withdrawing groups. nih.govacs.org For instance, 2,6-difluorobenzoyl chloride is converted to this compound in 70 minutes. nih.govacs.orgqub.ac.uknottingham.ac.uk The general trend observed is that acyl chlorides with electron-withdrawing substituents on the aryl ring undergo more rapid fluorination due to the increased electrophilicity of the carbonyl carbon. nih.govacs.org

The following table summarizes the reaction times for the fluorination of various benzoyl chlorides using a cyclometallated rhodium catalyst.

Table 1: Reaction Times for Catalytic Fluorination of Benzoyl Chlorides

Substrate Reaction Time (minutes)
2,6-Difluorobenzoyl chloride 70
4-Nitrobenzoyl chloride 110
4-(α,α,α-Trifluoromethyl)benzoyl chloride Not specified, but near quantitative conversion
(2,3,4,5,6-Pentafluoro)benzoyl chloride Not specified, but near quantitative conversion
Toluoyl chloride 170
4-Methoxybenzoyl chloride 620

Data sourced from nih.govacs.orgqub.ac.uk

Advanced Mechanistic Investigations

Radical Chain Process Analysis in Related Fluorinated Systems

While direct radical chain process analysis for this compound is not extensively detailed in the provided context, mechanistic studies of related fluorinated systems offer valuable insights. In many benzylic C(sp³)–H fluorination reactions, a radical mechanism is proposed. beilstein-journals.orgbeilstein-journals.org These processes often involve a hydrogen atom transfer (HAT) to generate a benzylic radical, which then undergoes a fluorine-atom-transfer (FAT) to yield the benzyl (B1604629) fluoride product. beilstein-journals.orgbeilstein-journals.org

For example, a method utilizing triethylborane (B153662) as a radical chain initiator has been demonstrated for the C(sp³)–H fluorination of several secondary benzylic substrates. beilstein-journals.org The proposed mechanism involves autoxidation of triethylborane to initiate the radical chain. beilstein-journals.org Similarly, photocatalytic methods often proceed through radical pathways. A photoexcited catalyst can abstract a hydrogen atom to form a benzylic radical, which then reacts with a fluorine source like Selectfluor. beilstein-journals.orgbeilstein-journals.org

In some cases, a single-electron transfer (SET) from a photocatalyst to a reagent can initiate the radical process. beilstein-journals.org The resulting radical can then participate in a HAT event to generate the key benzylic radical intermediate. beilstein-journals.orgbeilstein-journals.org The efficiency and pathway of these radical reactions can be influenced by factors such as the choice of photocatalyst, fluorine source, and solvent. acs.org For instance, the use of a photoexcited aryl ketone can promote benzylic fluorination with Selectfluor via a HAT mechanism. beilstein-journals.orgbeilstein-journals.org

Another example involves the use of potassium persulfate (K₂S₂O₈), which upon heating, decomposes to form sulfate (B86663) radicals (SO₄•⁻). beilstein-journals.org These radicals can abstract a benzylic hydrogen, and the resulting benzylic radical is then fluorinated by a reagent like Selectfluor. beilstein-journals.org The selectivity for mono- or difluorination can often be controlled by adjusting the reagent loadings. beilstein-journals.org

Computational Studies on Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of fluorinated compounds. For instance, DFT calculations have been employed to understand the mechanism of a photo-defluorination acyl fluoride exchange (photo-DAFEx) reaction in an aqueous environment. rsc.org These calculations, performed at the M06-2X(D3)/6-31+G** level of theory, revealed that the thermodynamic defluorination has a high activation free energy barrier (ΔG‡) of 49.4 kcal mol⁻¹, making it a challenging process under normal conditions. rsc.org

The study also showed that in the presence of water, a six-membered cyclic transition state involving dual H-bonding activation is formed, leading to the elimination of a fluorine atom and the formation of benzoyl fluoride with a significantly lower activation barrier of 20.5 kcal mol⁻¹. rsc.org The use of methanol, a mono-H-bonding donor, resulted in the detection of a mono-defluorination product, confirming the stepwise nature of the dual defluorination process. rsc.org

In the context of catalytic fluorination, DFT calculations have been used to support a postulated reaction mechanism involving a nucleophilic Rh–F bond in the fluorination of acyl chlorides catalyzed by a cyclometallated rhodium complex. acs.orgqub.ac.ukhw.ac.uk These computational investigations, combined with kinetic analysis, provide a deeper understanding of the catalytic cycle and the roles of the various species involved. acs.orgqub.ac.ukhw.ac.uk

Furthermore, computational studies on the internal rotational potentials of benzyl fluoride and its derivatives, such as 3,5-difluorobenzyl fluoride, have been conducted. cdnsciencepub.com These studies, using geometry-optimized molecular orbital computations, help in understanding the conformational preferences and the influence of solvents on the rotational barriers. cdnsciencepub.com For benzyl fluoride, the computed twofold component in the potential is 3.4 kJ/mol in the free molecule, but this changes to -0.7 kJ/mol in CS₂ and -3.3 kJ/mol in acetone-d₆, indicating a solvent-induced stabilization of a different conformer, which is in semi-quantitative agreement with experimental data. cdnsciencepub.com

Scope and Research Imperatives for 2,6 Difluorobenzoyl Fluoride Chemistry

2,6-Difluorobenzoyl fluoride (B91410) serves as a key building block in the synthesis of various important compounds, particularly in the agrochemical industry. nih.gov Its structure, featuring a difluorinated benzene (B151609) ring attached to a reactive acyl fluoride group, makes it a valuable precursor for creating complex molecules with desirable biological activities.

The primary research imperative for 2,6-difluorobenzoyl fluoride chemistry lies in its application as a starting material for the synthesis of benzoylurea (B1208200) insecticides. uzh.ch These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis. The 2,6-difluoro substitution pattern is crucial for the biological activity of many of these insecticides.

Further research into the reactions and applications of this compound could lead to the development of new agrochemicals with improved efficacy, selectivity, and environmental safety profiles. Additionally, its potential as an intermediate in the synthesis of novel pharmaceuticals and advanced materials remains an area ripe for exploration.

Applications of 2,6 Difluorobenzoyl Fluoride in Complex Organic Synthesis

Precursor in Agrochemical Development

The primary application of the 2,6-difluorobenzoyl structure is in the creation of potent agrochemicals, specifically a class of insecticides known as benzoylureas. These compounds act as insect growth regulators by disrupting the synthesis of chitin (B13524), a critical component of the insect exoskeleton.

The synthesis of major benzoylurea (B1208200) insecticides, including Hexaflumuron, Diflubenzuron, Chlorfluazuron, and Lufenuron, relies on the 2,6-difluorobenzoyl unit. google.com The most common synthetic pathway involves a key intermediate, 2,6-difluorobenzoyl isocyanate . google.comnih.gov This isocyanate is typically produced from 2,6-difluorobenzamide (B103285) through reactions with reagents like oxalyl chloride or phosgene. google.comprepchem.comrayfull.com The resulting 2,6-difluorobenzoyl isocyanate is then reacted with a specific substituted aniline (B41778) to yield the final insecticide. rayfull.comgoogleapis.com

For instance, the synthesis of Chlorfluazuron involves reacting 2,6-difluorobenzoyl isocyanate with 3,5-dichloro-4-(3-chloro-5-trifluoromethylpyridin-2-yloxy)aniline. rayfull.comwright.edu Similarly, Lufenuron is formed through the condensation of the isocyanate with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. While acyl chlorides are more commonly cited in literature for producing the isocyanate intermediate, acyl fluorides like 2,6-difluorobenzoyl fluoride (B91410) represent a chemically similar class of acylating agents. chemicalbook.com

Table 1: Key Benzoylurea Insecticides Derived from the 2,6-Difluorobenzoyl Moiety
InsecticideKey Aniline Reactant
Hexaflumuron 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Diflubenzuron 4-Chloroaniline
Chlorfluazuron 3,5-Dichloro-4-(3-chloro-5-trifluoromethylpyridin-2-yloxy)aniline
Lufenuron 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

The proven success of the 2,6-difluorobenzoyl scaffold has driven research into new pest management agents. Scientists are designing and synthesizing novel benzoylphenylureas and related structures to discover compounds with enhanced activity, greater selectivity, and improved environmental profiles. researchgate.net

Research has shown that introducing various fluorinated substituents onto the aniline ring of the benzoylphenylurea (B10832687) structure can significantly increase insecticidal activities, in some cases creating compounds more potent than the commercial standard, Hexaflumuron. researchgate.net The 2,6-difluorobenzoyl motif is considered a valuable component in these new designs due to its contribution to the molecule's bioactivity. researchgate.net This ongoing research may lead to the development of next-generation insect growth regulators for managing a broader spectrum of agricultural pests. researchgate.netacs.org

Intermediate in Pharmaceutical Research and Bioactive Compound Synthesis

The unique properties conferred by the difluorobenzoyl group have also made it an attractive component in the design of new pharmaceutical agents.

The synthesis of 2-aryl substituted 4H-3,1-benzoxazin-4-ones is a significant area of research due to their diverse biological activities. researchgate.netraco.cat The classical and most common method for their preparation involves the reaction of anthranilic acid with an aroyl chloride in the presence of a base like pyridine. rsc.orgnih.govorganic-chemistry.org This reaction proceeds via acylation of the amino group, followed by cyclization to form the benzoxazinone (B8607429) ring. While this establishes a general route for incorporating an aryl group at the 2-position, specific literature detailing the use of 2,6-difluorobenzoyl fluoride as the acylating agent or the specific evaluation of the resulting 2-(2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one as a coagulation pathway inhibitor is not prominently available in published research. General studies on coagulation pathway inhibitors focus on various other chemical scaffolds. mdpi.comnih.gov

Isatin (B1672199) and its derivatives are widely investigated as potential therapeutic agents, including for their ability to inhibit apoptosis by targeting caspase enzymes. nih.govnih.gov Fluorinated derivatives, in particular, have shown promise. nih.govmdpi.com However, in the synthesis of potent isatin-based apoptosis inhibitors that incorporate a 2,6-difluorophenyl group, the connection is typically made via an N-alkylation reaction using a 2,6-difluorobenzyl halide, not through acylation with this compound. wright.edumdpi.comwright.edu This synthetic route attaches the fluorinated ring to the isatin nitrogen via a -CH₂- linker, forming compounds like 1-(2,6-difluorobenzyl)-3-((pyridin-4-yl)methylene)indolin-2-one, which have been tested for their effects on apoptosis. wright.eduwright.edu

The synthesis of the widely used antifungal drug Fluconazole (B54011) and its direct analogs relies on a specific structural feature: a 2,4-difluorophenyl group. nih.govmdpi.comdntb.gov.ua Consequently, the key starting materials for these syntheses are derivatives of 2,4-difluorobenzene, such as 2,4-difluorobenzoyl chloride, not this compound. mdpi.com

However, the 2,6-difluorobenzoyl moiety has been incorporated into other novel chemical structures with the aim of developing new antifungal agents. For example, research into new benzoylurea derivatives containing a pyrimidine (B1678525) moiety, synthesized from a 2,6-difluorobenzamide precursor, has yielded compounds with notable in vitro antifungal activity against various plant pathogens. nih.gov Additionally, certain chromene derivatives featuring a 2,6-difluorobenzoyl group have been synthesized and evaluated as potential antifungal agents, showing activity against several Candida strains comparable to fluconazole. researchgate.net This indicates a role for the 2,6-difluorobenzoyl structure in the broader search for new antifungal compounds, even though it is not a component of fluconazole itself.

Construction of 2,5-Diphenyl-1,3-Oxazoline Compounds

The 2,5-diphenyl-1,3-oxazoline scaffold is a significant structural motif in medicinal and agricultural chemistry, often associated with a range of biological activities. The synthesis of these compounds can be strategically achieved using 2,6-difluorobenzoyl halides as a key building block. While research has detailed the use of 2,6-difluorobenzoyl chloride, the principles of acylation and subsequent cyclization are directly applicable to its fluoride counterpart, which serves as a reactive acylating agent. researchgate.net

A representative synthetic route commences with the acylation of a substituted amino alcohol with 2,6-difluorobenzoyl chloride (or fluoride). This reaction, typically conducted in the presence of a base such as triethylamine (B128534) or aqueous sodium carbonate, proceeds via nucleophilic acyl substitution to yield an N-(2,6-difluorobenzoyl)amino alcohol intermediate. researchgate.netrsc.org The subsequent step involves an intramolecular cyclization to form the oxazoline (B21484) ring. This is often achieved by treating the intermediate with a dehydrating agent like thionyl chloride or by converting the hydroxyl group into a better leaving group, followed by base-induced ring closure. researchgate.net

This synthetic strategy allows for the introduction of the 2,6-difluorophenyl group at the 2-position of the oxazoline ring, a feature that can significantly influence the biological properties of the final compound. The high electronegativity and unique steric profile of the fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability. The versatility of this method allows for the generation of a library of 2,5-diphenyl-1,3-oxazoline derivatives for structure-activity relationship (SAR) studies by varying the substituents on the phenyl ring at the 5-position. researchgate.net

Fluorinated Moieties in Drug Design and Structure-Activity Relationship Studies

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The 2,6-difluorobenzoyl moiety, readily introduced using this compound, is a prime example of a fluorinated pharmacophore that has been instrumental in the design and optimization of bioactive molecules. titech.ac.jpmdpi.com

The presence of two fluorine atoms on the benzoyl ring can profoundly impact several key properties of a drug molecule, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug. titech.ac.jp

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency. mdpi.com

Conformational Control: The steric bulk of the fluorine atoms can influence the preferred conformation of the molecule, locking it into a bioactive shape that is optimal for target engagement. google.com

A notable application of the 2,6-difluorobenzoyl group is in the development of insecticides. Many commercial insect growth regulators belong to the N-(2,6-difluorobenzoyl)-N'-phenyl urea (B33335) family. researchgate.net These compounds act by inhibiting chitin synthesis in insects, a process vital for their growth and development. The 2,6-difluoro substitution pattern is crucial for their high insecticidal activity.

Furthermore, the 2,6-difluorobenzamide scaffold has been investigated for its potential as an antibacterial agent. Researchers have designed and synthesized inhibitors of the bacterial cell division protein FtsZ containing this moiety, demonstrating its utility in the development of novel antibiotics to combat antimicrobial resistance. google.com The systematic variation of substituents on the 2,6-difluorobenzoyl core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of activity and selectivity. titech.ac.jpgoogle.com

Applications in Advanced Materials Science

Synthesis of Carboxyl-Containing Bifluorinated Monomers for Polymerization

This compound is a valuable precursor for the synthesis of specialized bifluorinated monomers that can be incorporated into high-performance polymers. The reactivity of the acyl fluoride allows for its conversion into various functionalized monomers, including those containing carboxylic acid groups. These carboxyl-containing monomers are particularly useful for creating polymers with tailored properties such as improved solubility, adhesion, and the potential for post-polymerization modification.

One significant application is in the synthesis of sulfonated poly(arylene ether) copolymers. For instance, a sulfonated monomer, sodium 4-(4-(2,6-difluorobenzoyl)phenoxy)benzenesulfonate (SDFBS), can be prepared and subsequently copolymerized. acs.org This approach allows for the direct introduction of sulfonic acid groups, which are precursors to carboxylic acid functionalities or can be used directly to impart ion-exchange properties to the polymer.

The general strategy for creating such monomers involves the reaction of this compound with a molecule containing both a nucleophilic group (to react with the acyl fluoride) and a protected or latent carboxylic acid group. The resulting bifluorinated molecule can then be deprotected to reveal the carboxylic acid functionality, yielding a monomer ready for polymerization.

These carboxyl-containing bifluorinated monomers can be used in polycondensation reactions to produce a variety of fluorinated polymers, including polyimides and poly(arylene ether)s. rsc.orgnih.govmdpi.com The incorporation of both the bifluorinated aromatic ring and the carboxylic acid group can lead to materials with a unique combination of properties, such as high thermal stability, low dielectric constant, and enhanced processability. nih.gov

Development of Enhanced Membrane Separation Technologies

The unique properties of fluorinated polymers, such as high thermal and chemical resistance, low surface energy, and tunable free volume, make them highly attractive for advanced membrane separation technologies. Monomers derived from this compound play a crucial role in the development of these high-performance membranes.

Polymers synthesized from these bifluorinated monomers, particularly poly(arylene ether)s and polyimides, are being explored for various membrane applications, including gas separation, pervaporation, and proton exchange membranes for fuel cells. mdpi.comacs.org The introduction of the 2,6-difluorobenzoyl moiety into the polymer backbone can significantly enhance the membrane's performance by:

Increasing Free Volume: The bulky and rigid nature of the difluorinated phenyl group can disrupt polymer chain packing, leading to a higher fractional free volume. This can improve the permeability of gases and liquids through the membrane. nih.gov

Modifying Surface Properties: The fluorine content can impart hydrophobicity to the membrane surface, which can be advantageous in certain separation processes to prevent fouling. rsc.org

A notable example is the use of sulfonated poly(arylene ether) copolymers, synthesized from monomers derived from 2,6-difluorobenzoyl precursors, as proton exchange membranes (PEMs). acs.org These membranes exhibit good proton conductivity, dimensional stability, and thermal stability, making them promising candidates for use in fuel cells. The ability to control the degree of sulfonation allows for the fine-tuning of the membrane's ion-exchange capacity and water uptake, which are critical parameters for efficient proton transport. acs.org

Computational and Theoretical Investigations of 2,6 Difluorobenzoyl Fluoride

Electronic Structure and Reactivity Prediction

Theoretical models are instrumental in predicting how the arrangement of electrons in 2,6-difluorobenzoyl fluoride (B91410) governs its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org For 2,6-difluorobenzoyl fluoride, DFT calculations are crucial for analyzing the charge distribution and understanding the influence of the fluorine substituents on the molecule's reactivity.

The two fluorine atoms at the ortho positions and the fluorine atom on the acyl fluoride group are highly electronegative. This leads to a significant inductive electron-withdrawing effect, which profoundly impacts the electron density across the entire molecule. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating partial atomic charges.

Table 1: Predicted Effects of Fluorine Substitution on Carbonyl Group Reactivity

Computational Method Predicted Effect Implication for this compound
DFT (e.g., B3LYP/6-31G*) Increased positive partial charge on carbonyl carbon Enhanced electrophilicity
Molecular Orbital Analysis Lowering of the LUMO energy Increased susceptibility to nucleophilic attack
NBO Analysis Significant charge transfer from ring to substituents Polarization of the C=O bond

This interactive table is based on principles derived from computational studies on analogous halogenated aromatic carbonyl compounds.

Quantum-chemical calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing researchers to predict reaction pathways, identify transition states, and calculate activation energies. rsc.org For this compound, these methods can elucidate the mechanisms of its synthesis and derivatization reactions, such as nucleophilic acyl substitution.

By modeling the interaction of the molecule with various nucleophiles (e.g., amines, alcohols), computational chemists can determine the most likely reaction coordinate. This involves calculating the energy of the system as the reaction progresses from reactants to products through a high-energy transition state. rsc.orgresearchgate.net For instance, in an SN2-type reaction at the carbonyl carbon, calculations can pinpoint the geometry and energy of the tetrahedral intermediate. researchgate.net

These predictive capabilities are invaluable in synthetic chemistry, as they can help in designing optimal reaction conditions and catalysts, potentially saving significant time and resources compared to purely experimental investigations. rsc.org Advanced methods may even incorporate machine learning interatomic potentials (MLIPs), trained on DFT data, to efficiently explore complex reaction landscapes. researchgate.net

Conformational Analysis and Spectroscopic Property Correlations

The three-dimensional shape of this compound and its behavior in different environments are key determinants of its properties. Computational methods provide deep insights into these aspects.

The rotation of the benzoyl fluoride group (-COF) relative to the benzene (B151609) ring is a critical aspect of the molecule's conformational flexibility. Computational studies, often using geometry-optimized molecular orbital calculations, can determine the potential energy barrier for this internal rotation. cdnsciencepub.comcdnsciencepub.com

For related molecules like 3,5-difluorobenzyl fluoride, studies have shown that the presence of fluorine substituents significantly influences the internal rotational potential. cdnsciencepub.comcdnsciencepub.com In this compound, steric hindrance and electrostatic repulsion between the ortho-fluorine atoms and the carbonyl group are expected to create a substantial rotational barrier. These calculations can predict the most stable conformation (the geometry with the lowest energy) and the geometry of the transition state for rotation. It is anticipated that the planar conformation, where the -COF group lies in the plane of the benzene ring, would be disfavored due to steric clash, leading to a non-planar ground state conformation.

Theoretical calculations are widely used to predict NMR parameters, such as chemical shifts and spin-spin coupling constants, which are fundamental to structural elucidation. nih.gov For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly important.

The chemical shifts in ¹⁹F NMR can be notoriously difficult to predict, but theoretical methods provide valuable estimates. nih.gov More significantly, through-space and through-bond spin-spin coupling constants (J-couplings) are highly dependent on the molecule's conformation. For example, long-range coupling constants between the fluorine nuclei and the ring protons can be used to deduce the dihedral angle between the benzoyl group and the aromatic ring. researchgate.netacs.org Theoretical models can calculate these coupling constants for different conformations, and by comparing the calculated values with experimental data, the time-averaged conformation in solution can be determined. researchgate.net

The properties and behavior of a molecule can change significantly depending on the solvent it is dissolved in. Computational models can simulate these solvent effects on the conformation and reactivity of this compound.

Methods like the Self-Consistent Reaction Field (SCRF), often using a Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. cdnsciencepub.comresearchgate.net These calculations can predict how polar and nonpolar solvents influence the internal rotational potential. For instance, in fluorinated benzyl (B1604629) derivatives, polar solvents like acetone (B3395972) have been shown to stabilize different conformers compared to nonpolar solvents like carbon disulfide. cdnsciencepub.comcdnsciencepub.com For this compound, such models would predict how the solvent interacts with the molecule's dipole moment, potentially altering the rotational barrier and the relative stability of its conformers. This information is crucial for understanding reaction kinetics and spectroscopic data obtained in solution.

Table 2: Theoretical Internal Rotational Potentials for a Model Fluorinated Aromatic in Different Media

Medium Computational Method Calculated Potential (kJ/mol) Predicted Stable Conformer
Gas Phase (Free) MO (6-31G*) 3.4 Perpendicular
Carbon Disulfide (CS₂) SCFRF -0.7 Planar
Acetone-d₆ SCFRF -3.3 Planar

This interactive table is based on data for the analogous compound benzyl fluoride and demonstrates the significant impact of solvent on conformational stability as predicted by computational models. A negative potential indicates the planar conformer is more stable. cdnsciencepub.comcdnsciencepub.com

Rational Design and Catalyst Screening through Computational Chemistry

The strategic design and selection of catalysts for reactions involving this compound are increasingly guided by computational chemistry. These theoretical investigations provide deep insights into reaction mechanisms and catalyst performance, complementing experimental findings to accelerate the development of more efficient and selective catalytic systems.

A key area where this synergy is evident is in the phosphine-catalyzed acyl-group exchange reaction, where this compound serves as a deoxyfluorination reagent for the synthesis of other acyl fluorides from carboxylic acids. researchgate.net Experimental screening of various phosphine (B1218219) catalysts has revealed significant differences in their efficacy, prompting theoretical studies to elucidate the underlying factors.

In a representative study, various phosphine catalysts were screened for the reaction between a carboxylic acid and this compound. The results, summarized in the table below, highlight the superior performance of tricyclohexylphosphine (B42057) (PCy₃). researchgate.net

EntryPhosphine CatalystSolventTemperature (°C)Yield of Acyl Fluoride 3 (%)Yield of 2,6-Difluorobenzoic Acid (%)
1PCy₃NMP808678
2PPh₃NMP80<1<1
3P(4-CF₃C₆H₄)₃NMP80<1<1
4P(4-FC₆H₄)₃NMP801015
5P(4-MeOC₆H₄)₃NMP805252
6P(2-MeC₆H₄)₃NMP8034
7PCy₂PhNMP807265
8PCyPh₂NMP806459
9PCy₂(2-PhC₆H₄)NMP80814

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of similar phosphine-catalyzed reactions. For instance, in the phosphine-catalyzed intermolecular carbofluorination of alkynes using acyl fluorides, DFT calculations revealed that a five-coordinated fluorophosphorane is a key intermediate in the fluorination step. chemrxiv.org These computational models help to explain the reactivity and selectivity observed with different catalysts.

The rational design of catalysts is further informed by examining the electronic and steric properties of the phosphine ligands. The high efficacy of electron-rich and sterically bulky phosphines like tricyclohexylphosphine (PCy₃) in the acyl-group exchange reaction can be rationalized through computational analysis of the reaction intermediates and transition states. researchgate.net Theoretical models can predict how ligand architecture influences the stability of key intermediates, such as the fluorophosphorane, and the energy barriers for crucial steps like C–F bond formation. chemrxiv.org

By providing a molecular-level understanding of the catalytic cycle, computational chemistry enables a more targeted approach to catalyst development. Instead of relying solely on empirical screening, researchers can use theoretical predictions to identify promising catalyst candidates, thereby streamlining the experimental workflow and accelerating the discovery of more efficient and robust catalysts for reactions utilizing this compound.

Advanced Analytical Methodologies for Characterization in 2,6 Difluorobenzoyl Fluoride Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for confirming the molecular structure of 2,6-difluorobenzoyl fluoride (B91410) and for gaining insights into the mechanisms of its formation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of 2,6-difluorobenzoyl fluoride. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C) atoms within the molecule.

In the ¹⁹F NMR spectrum of this compound, two distinct signals are typically observed. The fluorine atom of the carbonyl fluoride group (COF) appears as a triplet, while the two fluorine atoms attached to the aromatic ring appear as a singlet. researchgate.net The multiplicity of the COF signal arises from coupling to the adjacent fluorine atoms on the benzene (B151609) ring. The chemical shift of the sidechain fluorine nucleus is sensitive to the steric environment created by the ortho substituents. uzh.ch For quantitative analysis, an internal standard such as α,α,α-trifluorotoluene can be used, allowing for the determination of the reaction yield by comparing the integration of the product's ¹⁹F NMR signal to that of the standard. researchgate.netnih.gov

The ¹H NMR spectrum provides information on the protons of the aromatic ring. For this compound, the spectrum typically shows a multiplet for the hydrogen atoms, with their chemical shifts and coupling constants being characteristic of the substitution pattern. researchgate.net

While ¹³C NMR is a standard technique for carbon backbone analysis, specific data for this compound is not detailed in the provided research. uzh.ch However, it is a generally applied technique in the structural elucidation of organic molecules.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹⁹F47.50t38.7COF
¹⁹F-108.39s-F -C2, F -C6
¹H7.48ttJHH = 8.5, 6.1C4-H
¹H7.00tJHH = 8.4C3-H , C5-H
Note: Spectra recorded in d1-chloroform (CDCl₃). researchgate.net

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. nih.govjeol.com This technique allows for the continuous measurement of changes in the concentrations of reactants and products by detecting their characteristic vibrational frequencies. nih.gov

In the synthesis of this compound from 2,6-difluorobenzoyl chloride, the reaction can be monitored by observing the disappearance of the carbonyl (C=O) stretching band of the starting acyl chloride and the simultaneous appearance of the carbonyl stretching band of the product acyl fluoride. nih.govjeol.com The carbonyl stretch of the acyl fluoride appears at a higher wavenumber due to the strong electron-withdrawing effect of the fluorine atom. This real-time analysis enables the determination of reaction kinetics and endpoints without the need for sampling and off-line analysis. nih.govjeol.com For example, the conversion of 2,6-difluorobenzoyl chloride to this compound has been observed to complete in as little as 70 minutes under certain catalytic conditions. nih.govjeol.comresearchgate.net

Table 2: Characteristic FTIR Carbonyl Stretching Frequencies for Reaction Monitoring

CompoundFunctional GroupWavenumber (cm⁻¹)
Benzoyl ChlorideAcyl Chloride (C=O)1775 and 1736
Benzoyl FluorideAcyl Fluoride (C=O)1812
Note: These values for the parent benzoyl chloride and fluoride are indicative of the regions where the corresponding 2,6-difluoro derivatives would absorb. nih.govresearchgate.net

Chromatographic and Mass Spectrometric Methods for Purity and Reaction Progression Analysis

Chromatographic techniques, often coupled with mass spectrometry, are essential for separating complex mixtures and for assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While specific GC-MS studies focusing on the purity analysis of this compound are not detailed in the provided search results, the technique is widely applicable to volatile organic compounds.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

For fluorinated compounds, it is worth noting that molecular ions can sometimes be difficult to observe with standard electron ionization (EI) techniques. jeol.com Softer ionization methods may be required for unambiguous molecular weight determination. In the analysis of related compounds like 2,6-difluorobenzoic acid, a derivatization step is employed prior to GC-MS analysis to improve volatility and chromatographic behavior. uzh.ch

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and to monitor the progress of a reaction. It operates on the principle of differential partitioning of the components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).

While specific TLC protocols for this compound are not available in the provided search results, it is a standard technique in synthetic organic chemistry. For a reaction producing this compound, TLC could be used to qualitatively track the consumption of the starting material and the formation of the product by comparing the spots of the reaction mixture over time to those of the starting material and a purified product standard. The separated spots are visualized, typically using UV light, allowing for a quick assessment of the reaction's status.

Future Research Directions in 2,6 Difluorobenzoyl Fluoride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of acyl fluorides often involves reagents that are hazardous and produce significant chemical waste. A key area of future research is the development of more sustainable and environmentally friendly methods for producing 2,6-difluorobenzoyl fluoride (B91410). This involves exploring alternative reagents, solvent-free reaction conditions, and processes that align with the principles of green chemistry. archivemarketresearch.com

One promising avenue is the expansion of mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of a solvent. consensus.appacs.org Recent studies have demonstrated the successful deoxyfluorination of carboxylic acids to acyl fluorides using a ball mill, a method that is both rapid and environmentally friendly. consensus.appacs.org Future work could focus on optimizing these mechanochemical methods specifically for the synthesis of 2,6-difluorobenzoyl fluoride from 2,6-difluorobenzoic acid.

Another area of interest is the use of safer and more sustainable fluorinating agents. While reagents like diethylaminosulfur trifluoride (DAST) are effective, their use presents challenges. acs.org Research into bench-stable solid reagents or catalytic systems that can utilize milder fluoride sources is crucial. researchgate.net The direct conversion of carboxylic acids to acyl fluorides using systems like a phosphine (B1218219)/fluoride deoxyfluorination reagent system represents a step in this direction. bohrium.com

Biocatalysis, although still a nascent field for the synthesis of many organofluorine compounds, offers a highly sustainable long-term goal. While no enzymes are currently known to directly produce this compound, the discovery and engineering of enzymes for C-F bond formation is an active area of research. princeton.edunih.gov Future breakthroughs in this area could lead to entirely biocatalytic routes for the synthesis of this and other fluorinated compounds.

A comparison of traditional versus potential sustainable synthetic routes is highlighted below:

FeatureTraditional SynthesisFuture Sustainable Synthesis
Reagents Often hazardous (e.g., oxalyl chloride)Benign fluorinating agents, catalysts
Solvents Often chlorinated solventsSolvent-free (mechanochemistry) or green solvents
Waste Significant stoichiometric byproductsMinimal waste, catalytic processes
Energy Input Often requires heating/coolingRoom temperature, mechanical energy

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for reactions involving this compound is a major research frontier. The goal is to enhance reaction rates, improve selectivity, and expand the scope of transformations possible with this versatile reagent.

One area of active research is the use of transition metal catalysts. For instance, a cyclometallated rhodium complex has been shown to effectively catalyze the nucleophilic fluorination of 2,6-difluorobenzoyl chloride to yield this compound. hw.ac.uk This reaction proceeds under mild conditions and demonstrates the potential for designing highly efficient catalysts for this transformation. hw.ac.uk Future research will likely focus on exploring other transition metals, ligand designs, and reaction conditions to further improve these systems.

Organocatalysis, which uses small organic molecules as catalysts, is another promising direction. Phosphine-catalyzed acyl-group exchange reactions between carboxylic acids and aroyl fluorides have been reported, where this compound itself can act as a deoxyfluorination reagent. researchgate.net This highlights the dual role this compound can play and opens up possibilities for developing new catalytic cycles where it is both a reactant and part of the catalytic system.

The table below summarizes some of the catalytic systems being explored for acyl fluoride synthesis:

Catalyst TypeExampleReactionPotential Advantages
Transition Metal Cyclometallated Rhodium ComplexFluorination of acyl chloridesHigh efficiency, mild conditions, catalyst reusability hw.ac.uk
Organocatalyst Tricyclohexylphosphine (B42057)Acyl-group exchangeMetal-free, novel reactivity researchgate.net
Photocatalysis Sodium DecatungstateFluorination of aldehydesUtilizes light energy, direct C-H activation rsc.org

Future research will also likely investigate photocatalytic methods. The direct photocatalytic fluorination of aldehydic C-H bonds to form acyl fluorides has been demonstrated, offering a novel and direct route to these compounds. rsc.org Applying such methods to 2,6-difluorobenzaldehyde (B1295200) could provide a more direct and atom-economical synthesis of this compound.

Expansion of Synthetic Utility in Emerging Fields of Chemical Science

The 2,6-difluorobenzoyl moiety is a key structural feature in a number of commercially important molecules, particularly in the agrochemical and pharmaceutical industries. nih.gov A significant future research direction is to expand the utility of this compound as a building block in emerging fields of chemical science, such as materials science and chemical biology.

In agrochemicals, the 2,6-difluorobenzoyl group is found in several insecticides that act by inhibiting chitin (B13524) synthesis. nih.gov Future research could explore the incorporation of this moiety into new classes of pesticides or herbicides with novel modes of action, potentially addressing issues of resistance to existing treatments.

In medicinal chemistry, the introduction of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates. acs.org The 2,6-difluorobenzoyl unit is present in some drug molecules. Future work will likely involve the use of this compound in the synthesis of new drug leads for a wider range of therapeutic targets. Its use in the synthesis of complex heterocyclic structures, such as oxazoles, is an area of current interest.

The unique electronic properties of the 2,6-difluorobenzoyl group also make it an attractive component for new materials. Research could be directed towards incorporating this unit into polymers, liquid crystals, or organic electronic materials to fine-tune their properties. For example, the strong C-F bonds and the dipole moment they create could be exploited to design materials with specific dielectric or optical properties.

FieldCurrent ApplicationsPotential Future Applications
Agrochemicals Insecticides (chitin synthesis inhibitors) nih.govNew classes of pesticides, herbicides with novel modes of action
Pharmaceuticals Building block for some active pharmaceutical ingredientsSynthesis of new drug candidates for diverse diseases, chemical probes
Materials Science LimitedFunctional polymers, liquid crystals, organic electronics

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties, reaction mechanisms, and material characteristics. A significant future research direction for this compound is the use of advanced computational modeling to guide experimental work.

Density Functional Theory (DFT) calculations have already been employed to study the fluorination of 2,6-difluorobenzoyl chloride, providing insights into the reaction mechanism. nottingham.ac.uk Future computational studies could focus on:

Predicting Reactivity: Modeling the reactivity of this compound with a wide range of nucleophiles to predict reaction outcomes and identify promising new synthetic applications.

Catalyst Design: Simulating the interaction of this compound precursors with various potential catalysts to rationally design more efficient and selective catalytic systems. This can help in screening potential catalysts before undertaking extensive experimental work.

Material Design: Predicting the properties of novel materials incorporating the 2,6-difluorobenzoyl moiety. For example, computational models could be used to estimate the electronic band gap, liquid crystalline phases, or mechanical properties of new polymers or molecular crystals.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery of new reactions and applications for this compound.

Computational MethodApplication AreaResearch Goal
DFT Calculations Reaction MechanismsElucidate pathways for synthesis and functionalization
Molecular Dynamics Material PropertiesSimulate the behavior of polymers or liquid crystals containing the 2,6-difluorobenzoyl unit
QSAR Modeling Bioactivity PredictionPredict the biological activity of new derivatives for pharmaceutical or agrochemical applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-difluorobenzoyl fluoride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves fluorination of 2,6-dichlorobenzoyl chloride using potassium fluoride (KF) or hydrogen fluoride (HF) under controlled conditions. Purity optimization requires fractional distillation (due to its low boiling point) and characterization via <sup>19</sup>F NMR to confirm substitution patterns . For intermediates like 2,6-difluorobenzamide, recrystallization in ethanol/water mixtures (1:3 ratio) yields >98% purity, validated by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorine substitution (e.g., coupling constants between aromatic F and protons).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]<sup>+</sup> for benzoylurea derivatives) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and goggles due to its reactivity and potential toxicity. In case of eye exposure, flush with water for 15 minutes (per S26 guidelines) . Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for pesticidal activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that substituting the benzoyl group with electron-withdrawing groups (e.g., Cl, CF3) enhances insecticidal potency. For example, diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) requires precise stoichiometry (1:1.2 molar ratio of benzoyl fluoride to urea precursors) and anhydrous conditions to minimize side reactions .

Q. What environmental degradation pathways are observed for this compound-based pesticides?

  • Methodological Answer : Hydrolysis is the primary pathway, forming 2,6-difluorobenzoic acid (half-life: 3–7 days in water at pH 7). Photodegradation studies (UV-Vis spectroscopy, λ = 254 nm) reveal cleavage of the benzoyl-urea bond, generating non-toxic fragments. Soil adsorption coefficients (Koc) range from 150–300 mL/g, indicating moderate mobility .

Q. How do steric and electronic effects influence the stability of this compound derivatives?

  • Methodological Answer : Fluorine’s electronegativity increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines). Steric hindrance from ortho-fluorine atoms reduces reactivity in bulky environments, as seen in benzoyl isocyanate derivatives (melting point: 140–143°C, requiring low-pressure distillation) .

Q. What strategies resolve contradictions in reported bioactivity data for benzoylurea compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize bioassays using:

  • Insect models : Spodoptera frugiperda larvae for chitin inhibition studies.
  • Dosage controls : LC50 values (e.g., 0.5–2.0 mg/L for hexaflumuron) .
    Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding affinity to chitin synthase .

Q. What mechanistic insights explain the selectivity of 2,6-difluorobenzoyl derivatives toward insect vs. mammalian systems?

  • Methodological Answer : Selective inhibition of insect chitin synthesis occurs via binding to chitin synthase’s catalytic domain (confirmed by X-ray crystallography). Mammalian systems lack this enzyme, reducing off-target toxicity. Comparative studies using radiolabeled <sup>14</sup>C-diflubenzuron show negligible mammalian metabolism .

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